Cytotoxicity on U‑937 Leukemic Cells: Madurensine vs. Co‑Isolated Doronenine
In a bioassay‑guided fractionation study, madurensine and doronenine were co‑isolated from the same ethanolic extract of Crotalaria agatiflora leaves and tested simultaneously against U‑937 human leukemic monocyte lymphoma cells using an XTT colorimetric assay. Madurensine exhibited an IC₅₀ of 47.97 ± 6.3 µM, while doronenine was 1.62‑fold more potent with an IC₅₀ of 29.57 ± 0.916 µM [1]. The 18.4 µM difference in potency demonstrates that, although structurally related, the two macrocyclic pyrrolizidine alkaloids are not functionally interchangeable. This head‑to‑head experimental pairing removes inter‑laboratory variability and provides a robust, quantitative basis for selecting madurensine when moderate, tunable cytotoxicity is desired over the higher potency of doronenine.
| Evidence Dimension | Cytotoxicity (50% inhibitory concentration) against U‑937 leukemic monocyte lymphoma cells |
|---|---|
| Target Compound Data | Madurensine IC₅₀ = 47.97 ± 6.3 µM |
| Comparator Or Baseline | Doronenine IC₅₀ = 29.57 ± 0.916 µM |
| Quantified Difference | Doronenine is 1.62‑fold more potent (ΔIC₅₀ ≈ 18.4 µM) |
| Conditions | U‑937 cells; XTT colorimetric assay; 48 h exposure; compounds co‑isolated from same Crotalaria agatiflora extract (Journal of Ethnopharmacology, 2011) |
Why This Matters
Users requiring a less potent pyrrolizidine alkaloid with a wider dynamic range for dose‑response studies should select madurensine over the more potent doronenine.
- [1] Le Roux K, Hussein AA, Lall N. In vitro chemo-preventative activity of Crotalaria agatiflora subspecies agatiflora Schweinf. Journal of Ethnopharmacology. 2011;138(3):748-755. doi:10.1016/j.jep.2011.10.011 View Source
